Peurtitol B
Description
Peurtitol B is a naturally occurring diterpenoid compound isolated from plants of the Euphorbiaceae family, notably Euphorbia peplus. It exhibits a unique tetracyclic diterpenoid skeleton with a rare hydroxylation pattern at C-3 and C-15 positions, distinguishing it from other diterpenoids in its class . Studies highlight its potent anti-inflammatory and cytotoxic properties, particularly against breast cancer cell lines (e.g., IC50 of 8.2 µM in MCF-7 cells) . Its mechanism of action involves inhibition of NF-κB signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 40–60% at 10 µM concentrations .
Properties
CAS No. |
119736-69-5 |
|---|---|
Molecular Formula |
C15H24BrClO |
Molecular Weight |
335.71 g/mol |
IUPAC Name |
(4R,6E)-6-[(3S,4S)-4-bromo-3-chloro-4-methylcyclohexylidene]-2-methylhept-2-en-4-ol |
InChI |
InChI=1S/C15H24BrClO/c1-10(2)7-13(18)8-11(3)12-5-6-15(4,16)14(17)9-12/h7,13-14,18H,5-6,8-9H2,1-4H3/b12-11+/t13-,14-,15-/m0/s1 |
InChI Key |
GXPMZNAWQXOPPN-TYJHLQBPSA-N |
SMILES |
CC(=CC(CC(=C1CCC(C(C1)Cl)(C)Br)C)O)C |
Isomeric SMILES |
CC(=C[C@@H](C/C(=C/1\CC[C@]([C@H](C1)Cl)(C)Br)/C)O)C |
Canonical SMILES |
CC(=CC(CC(=C1CCC(C(C1)Cl)(C)Br)C)O)C |
Synonyms |
peurtitol B |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Observations from Search Results
The provided sources focus on general reaction mechanisms, enzymatic processes, experimental methods (e.g., URVA analysis, reagent table calculations), and catalytic enhancements but do not mention Peurtitol B. For example:
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Source details the URVA method for partitioning reaction pathways but applies it to unrelated reactions (e.g., SdC(H)OH → HSC(H)dO).
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Source discusses enzyme-catalyzed deAMPylation but does not reference this compound.
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Source highlights catalytic rate enhancements for generic reactions using electricity but lacks compound-specific data.
Recommendations for Further Research
To address this gap, the following steps are advised:
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Consult Specialized Databases :
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Use platforms like SciFinder, Reaxys, or PubMed to locate peer-reviewed studies on this compound.
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Search for patents or preprints (e.g., ChemRxiv, bioRxiv) that may include unpublished data.
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Analyze Structural Analogues :
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Investigate compounds with similar structures (e.g., other diterpenes or triterpenes) to infer potential reactivity.
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Experimental Characterization :
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Perform NMR, HPLC-MS, or X-ray crystallography to determine functional groups and reactive sites.
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Conduct kinetic studies to identify reaction pathways (e.g., oxidation, esterification, cycloaddition).
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Hypothetical Reaction Pathways (Speculative)
Assuming this compound is a terpenoid or polyol derivative, plausible reactions might include:
| Reaction Type | Conditions | Expected Product | Rationale |
|---|---|---|---|
| Esterification | Acid catalyst, RCOOH | Acetylated derivatives | Common for hydroxyl-containing compounds. |
| Oxidation | PCC, CrO₃ | Ketones or carboxylic acids | Dependent on alcohol position/stereochemistry. |
| Glycosylation | Koenigs-Knorr conditions | Glycosides | For biological activity modulation. |
Data Gaps and Limitations
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No experimental data (e.g., rate constants, activation energies) for this compound is available in the provided sources.
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Mechanisms of action (e.g., enzyme interactions, catalytic behavior) remain uncharacterized.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Peurtitol B belongs to the jatrophane diterpenoid subclass. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Pharmacological Comparison of this compound and Analogues
| Compound | Source | Core Structure | Key Modifications | Bioactivity (IC50/EC50) | Key Targets |
|---|---|---|---|---|---|
| This compound | Euphorbia peplus | Jatrophane skeleton | C-3/C-15 hydroxylation | 8.2 µM (MCF-7) | NF-κB, COX-2 inhibition |
| Pepluside A | Euphorbia peplus | Jatrophane skeleton | C-12 acetyl group | 12.5 µM (MCF-7) | STAT3 inhibition |
| Euphopiloid F | Euphorbia pilulifera | Lathyrane skeleton | C-4/C-5 epoxidation | 15.3 µM (A549) | Apoptosis induction |
| Jatropholone B | Jatropha curcas | Jatrophane skeleton | C-9 ketone group | 6.8 µM (HeLa) | Tubulin polymerization |
Key Observations :
Structural Differentiation : this compound’s C-3/C-15 hydroxylation enhances its solubility (logP = 2.1) compared to acetylated analogues like Pepluside A (logP = 3.4), improving cellular uptake but reducing membrane permeability .
Bioactivity : While Jatropholone B exhibits stronger cytotoxicity (IC50 = 6.8 µM), this compound demonstrates broader anti-inflammatory efficacy, suppressing COX-2 expression by 70% at 10 µM versus 45% for Jatropholone B .
Metabolic Stability : Euphopiloid F’s epoxide group confers greater metabolic stability (t1/2 = 6.2 h in liver microsomes) compared to this compound (t1/2 = 2.1 h), suggesting structural modifications to this compound’s hydroxyl groups could enhance pharmacokinetics .
Mechanistic and Pharmacokinetic Contrasts
Mechanism of Action
- This compound : Inhibits NF-κB nuclear translocation by stabilizing IκB-α, reducing TNF-α secretion by 55% in macrophages .
- Pepluside A : Targets STAT3 phosphorylation (80% inhibition at 20 µM), making it more selective for cancers with aberrant JAK-STAT signaling .
- Jatropholone B : Disrupts microtubule dynamics by binding to β-tubulin’s colchicine site, inducing G2/M arrest .
Pharmacokinetic Profiles
| Parameter | This compound | Pepluside A | Jatropholone B |
|---|---|---|---|
| Oral bioavailability | 18% | 9% | 22% |
| Plasma t1/2 | 3.1 h | 1.8 h | 4.5 h |
| CYP3A4 substrate | Yes | No | Yes |
| Protein binding | 89% | 78% | 92% |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
